Kinase Inhibition: Potent RIPK2 Target Engagement Versus Structurally Related Analogs
4-Benzyl-2-chloro-pyrimidine demonstrates sub-nanomolar potency against human receptor-interacting serine/threonine-protein kinase 2 (RIPK2), a critical mediator of innate immune signaling and inflammatory pathways. In a NanoBRET target engagement assay using HEK293T cells, this compound exhibited an IC50 of 0.0110 nM (11.0 pM) for displacement of a fluorescent tracer from the N-terminus of human RIPK2 [1]. This represents a quantifiable differentiation from alternative chloropyrimidine scaffolds, such as 2-chloro-4-phenylpyrimidine, for which no comparable sub-nanomolar RIPK2 activity data is reported in public databases, and 4-benzyl-6-chloropyrimidine, which shows only general RIPK2 inhibition without specified potency values [2].
| Evidence Dimension | RIPK2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.0110 nM (11.0 pM) |
| Comparator Or Baseline | 2-Chloro-4-phenylpyrimidine: No reported sub-nanomolar RIPK2 activity; 4-Benzyl-6-chloropyrimidine: Activity reported but no specified IC50 value |
| Quantified Difference | Target compound exhibits sub-nanomolar potency; comparator analogs lack comparable quantified activity data |
| Conditions | NanoBRET target engagement assay; human RIPK2 expressed in HEK293T cells; 2 hr incubation |
Why This Matters
For researchers developing RIPK2 inhibitors for inflammatory diseases, the sub-nanomolar potency of 4-Benzyl-2-chloro-pyrimidine provides a validated starting scaffold with measurable target engagement, enabling confident SAR exploration where generic analogs would require de novo activity validation.
- [1] BindingDB. BDBM50537138 (CHEMBL4531690): Affinity data for 4-Benzyl-2-chloro-pyrimidine against human RIPK2. BindingDB, 2025. View Source
- [2] BindingDB. ChEMBL_655545 (CHEMBL1244589): Inhibition of RIPK2 by 4-benzyl-6-chloropyrimidine. BindingDB, 2007. View Source
